molecular formula C10H14O4 B8601787 Ethyl 2-methyl4,6-dioxocyclohexanecarboxylate

Ethyl 2-methyl4,6-dioxocyclohexanecarboxylate

Cat. No. B8601787
M. Wt: 198.22 g/mol
InChI Key: TZJGKEPNZDAOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994349

Procedure details

The same procedure used above is modified using an equivalent amount of anhydrous ethanol as the solvent and ethyl acetoacetate; yield 93.4 g (47%); mp 89-91° C. (from ethyl acetate: petroleum ether, bp 54° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[C:4]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:5][C:6]([CH3:8])=[O:7].[C:13](OCC)(=O)[CH3:14]>>[CH3:13][CH:14]1[CH:5]([C:4]([O:10][CH2:11][CH3:12])=[O:9])[C:6](=[O:7])[CH2:8][C:1](=[O:3])[CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1CC(CC(C1C(=O)OCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.